molecular formula C18H16N2O2S B5579964 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide

Cat. No.: B5579964
M. Wt: 324.4 g/mol
InChI Key: CZLMUBHOSSFOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N-(2-prop-1-en-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(2)13-7-3-4-8-14(13)19-17(21)11-20-15-9-5-6-10-16(15)23-18(20)22/h3-10H,1,11H2,2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLMUBHOSSFOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide typically involves a multi-step process. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate is further reacted with 2-(prop-1-en-2-yl)phenylamine under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 2-acetamidobenzothiazole
  • 2-(prop-1-en-2-yl)phenylamine

Uniqueness

2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-[2-(prop-1-en-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain molecular targets, making it a valuable compound for further research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.